molecular formula C16H10F3N7O B2735117 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892766-74-4

4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2735117
CAS No.: 892766-74-4
M. Wt: 373.299
InChI Key: GTFFYBLOVFELEM-UHFFFAOYSA-N
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Description

4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that features a combination of pyridine, oxadiazole, and triazole rings, along with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor.

    Oxadiazole Ring Formation: Using cyclization reactions involving nitriles and hydrazides.

    Triazole Ring Formation: Utilizing azide-alkyne cycloaddition (often referred to as “click chemistry”).

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or oxadiazole rings.

    Reduction: Reduction reactions could target the triazole ring or the nitro groups if present.

    Substitution: The trifluoromethyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Trifluoromethylating agents like Ruppert-Prakash reagent (CF3SiMe3).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science:

Biology

    Drug Discovery: The compound’s unique structure makes it a candidate for screening in drug discovery programs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It could be used as a fluorescent probe or a molecular tag in biological studies.

Medicine

    Therapeutic Agents: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Diagnostics: Could be developed into diagnostic tools for imaging or biomarker detection.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-4-yl)-1,2,4-oxadiazole: Lacks the triazole and trifluoromethyl groups.

    3-(Trifluoromethyl)phenyltriazole: Lacks the pyridine and oxadiazole rings.

    1,2,4-Oxadiazole Derivatives: Various compounds with different substituents on the oxadiazole ring.

Uniqueness

The uniqueness of 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine lies in its combination of multiple heterocyclic rings and the trifluoromethyl group, which can impart distinct chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N7O/c17-16(18,19)10-2-1-3-11(8-10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-4-6-21-7-5-9/h1-8H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFFYBLOVFELEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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